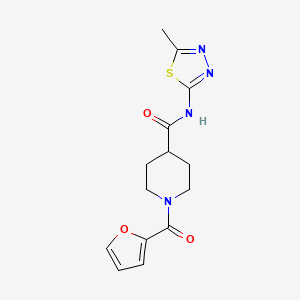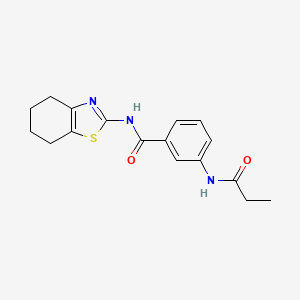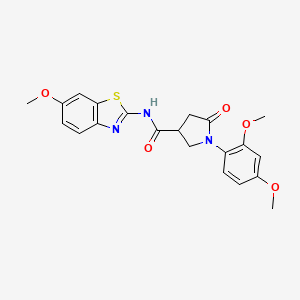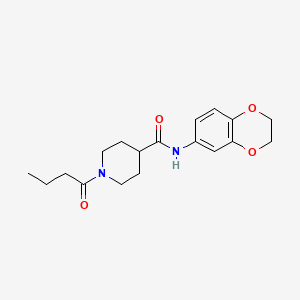
N-(cyanomethyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2,4-dimethoxybenzamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the benzamide structure, which also contains two methoxy groups at the 2 and 4 positions of the benzene ring. Cyanoacetamides are known for their versatility in synthetic chemistry and their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2,4-dimethoxybenzamide can be achieved through the reaction of 2,4-dimethoxybenzoyl chloride with cyanomethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyanomethyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The active hydrogen on the cyanomethyl group can take part in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Condensation Reactions: Aldehydes or ketones in the presence of a catalyst like piperidine or pyridine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Various substituted benzamides.
Condensation Reactions: Heterocyclic compounds such as imidazoles or pyridines.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
N-(cyanomethyl)-2,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The methoxy groups on the benzene ring may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(cyanomethyl)-2-chloroisonicotinamide
- N-(cyanomethyl)-2,3-dimethoxypyridine
- N-(cyanomethyl)-2,4-dimethoxyphenylacetamide
Uniqueness
N-(cyanomethyl)-2,4-dimethoxybenzamide is unique due to the presence of both cyanomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile synthetic applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
N-(cyanomethyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C11H12N2O3/c1-15-8-3-4-9(10(7-8)16-2)11(14)13-6-5-12/h3-4,7H,6H2,1-2H3,(H,13,14) |
Clé InChI |
JGRNDPIKUZRCEC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NCC#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B14959039.png)
![8-hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959047.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B14959052.png)
![3-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B14959065.png)
![1-cyclohexyl-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959073.png)

![6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14959080.png)

![N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine](/img/structure/B14959099.png)
![6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14959111.png)

![N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}propanamide](/img/structure/B14959127.png)
![1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B14959133.png)

